Cycloeicosane is a cyclic hydrocarbon with the molecular formula and a molecular weight of approximately 280.53 g/mol. This compound is classified as a saturated alkane, specifically a cycloalkane, due to its closed ring structure comprising twenty carbon atoms. The structure of cycloeicosane features a unique arrangement that allows for significant flexibility and conformational diversity within its molecular framework. Its chemical properties are influenced by this structure, making it an interesting subject of study in organic chemistry and materials science .
Cycloeicosane can be synthesized through several methods:
Cycloeicosane has several notable applications:
Interaction studies involving cycloeicosane primarily focus on its behavior in mixtures with other compounds, particularly in solvent systems. Its hydrophobic nature allows it to interact favorably with non-polar solvents, influencing solubility and miscibility in various applications. Research has indicated that cycloeicosane can encapsulate small molecules or ions within its structure, which may have implications for drug delivery systems or material design .
Cycloeicosane shares structural similarities with several other cyclic hydrocarbons. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Number of Carbons | Unique Features |
|---|---|---|---|
| Cyclohexane | C6H12 | 6 | Smallest stable cyclic alkane; widely used as a solvent. |
| Cyclooctane | C8H16 | 8 | More strained than cyclohexane; used in fuel research. |
| Cyclodecane | C10H20 | 10 | Intermediate properties between cyclohexane and cyclododecane. |
| Cyclododecane | C12H24 | 12 | Exhibits higher stability; used in various industrial applications. |
| Cyclopentadecane | C15H30 | 15 | Larger ring size; exhibits unique physical properties compared to smaller rings. |
Cycloeicosane stands out due to its larger ring size (20 carbons), which contributes to its distinct physical and chemical properties compared to smaller cyclic hydrocarbons like cyclohexane or cyclooctane .
Cycloeicosane (C₂₀H₄₀) exhibits distinct thermal phase transition characteristics that are particularly relevant to its larger cycloalkane structure. The compound demonstrates a melting point of 335.0 ± 3.0 K (approximately 62°C), as determined through differential scanning calorimetry measurements [1]. This thermal transition behavior reflects the compound's crystalline packing arrangement and intermolecular forces within the solid state.
The phase transition profile of cycloeicosane is characterized by a relatively narrow melting range, indicative of a well-defined crystalline structure. The melting process involves the disruption of van der Waals forces between the cyclic hydrocarbon chains, requiring sufficient thermal energy to overcome the intermolecular attractions that maintain the solid-state organization [1].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 335.0 ± 3.0 K | NIST WebBook [1] |
| Molecular Weight | 280.53 g/mol | ChemSpider [2] |
| Density | 0.79 g/cm³ | LookChem [3] |
The thermal transition behavior of cycloeicosane can be understood within the context of other cycloalkanes. Large-ring cycloalkanes like cycloeicosane typically exhibit reduced ring strain compared to smaller cyclic hydrocarbons, which contributes to their thermal stability and well-defined phase transition characteristics [4].
The thermodynamic stability of cycloeicosane is fundamentally influenced by its large twenty-carbon ring structure, which provides significant conformational flexibility while maintaining structural integrity. Computational analysis using the Joback method indicates several key thermodynamic parameters that characterize the compound's stability profile [5].
The standard enthalpy of formation for cycloeicosane is calculated to be -467.71 kJ/mol in the gas phase, indicating substantial thermodynamic stability relative to its constituent elements [5]. This negative enthalpy of formation reflects the favorable energetic state of the cyclic structure compared to the separated carbon and hydrogen atoms.
Critical thermodynamic parameters for cycloeicosane:
| Parameter | Value | Unit | Method |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -467.71 | kJ/mol | Joback Calculated Property [5] |
| Gibbs Free Energy of Formation (ΔfG°) | -19.72 | kJ/mol | Joback Calculated Property [5] |
| Enthalpy of Vaporization (ΔvapH°) | 63.26 | kJ/mol | Joback Calculated Property [5] |
| Enthalpy of Fusion (ΔfusH°) | 8.92 | kJ/mol | Joback Calculated Property [5] |
The boiling point of cycloeicosane is calculated to be 741.00 K (approximately 468°C), demonstrating the compound's high thermal stability under standard atmospheric conditions [5]. This elevated boiling point is characteristic of large cycloalkanes and reflects the significant energy required to overcome intermolecular forces during the liquid-to-vapor phase transition.
The thermodynamic stability analysis reveals that cycloeicosane possesses favorable entropy characteristics, with minimal ring strain due to its large ring size. The twenty-carbon ring structure allows for conformational flexibility that relieves potential angle strain and torsional strain that might be present in smaller cycloalkanes [4].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information about cycloeicosane, revealing the unique spectral signatures characteristic of this large cycloalkane. The ¹H NMR spectrum of cycloeicosane exhibits remarkably simple spectral features due to the symmetrical nature of the twenty-carbon ring structure.
The proton NMR spectrum displays a single characteristic peak at 1.31 ppm, corresponding to the methylene protons (CH₂) that comprise the cyclic structure [6]. This singular peak reflects the rapid exchange and averaging of all forty hydrogen atoms within the ring system, resulting in a single chemical environment for all methylene protons under standard NMR conditions.
Key NMR spectral data for cycloeicosane:
| Nucleus | Chemical Shift | Integration | Assignment |
|---|---|---|---|
| ¹H | 1.31 ppm | 40H | Methylene protons (CH₂) |
| ¹³C | 28.39 ppm | 20C | Methylene carbons (CH₂) |
The carbon-13 NMR spectrum similarly demonstrates exceptional simplicity, exhibiting a single peak at 28.39 ppm corresponding to the twenty equivalent methylene carbon atoms [6]. This spectral signature is characteristic of highly symmetrical cyclic structures where all carbon atoms exist in identical chemical environments.
The NMR spectral analysis confirms the symmetrical nature of cycloeicosane's molecular structure, with all carbon atoms and hydrogen atoms occupying equivalent positions within the cyclic framework. This spectral simplicity is rarely observed in organic compounds and reflects the unique structural characteristics of large, symmetrical cycloalkanes [7].
Recent computational studies have demonstrated that accurate theoretical prediction of ¹³C NMR chemical shifts for large cycloalkanes requires consideration of conformational ensemble averaging. For cycloeicosane, the observed chemical shifts represent a Boltzmann-weighted average of all accessible conformations at ambient temperature [7].
Mass spectrometry analysis of cycloeicosane reveals distinctive fragmentation patterns that are characteristic of large cycloalkanes. The molecular ion peak appears at m/z = 280, corresponding to the molecular weight of the intact cycloeicosane molecule [8].
The fragmentation pattern of cycloeicosane follows typical cycloalkane fragmentation mechanisms, primarily involving alpha-cleavage and inductive cleavage processes after initial ring opening. The molecular ion peak at m/z 280 serves as the starting point for systematic fragmentation processes [6].
Primary fragmentation pathways:
| Fragment Ion | m/z Value | Loss | Mechanism |
|---|---|---|---|
| [M]⁺- | 280 | - | Molecular ion |
| [M-28]⁺- | 252 | C₂H₄ | Alpha-cleavage |
| [M-42]⁺- | 238 | C₃H₆ | Inductive cleavage |
| [M-56]⁺- | 224 | C₄H₈ | Extended fragmentation |
The base peak in the mass spectrum typically corresponds to fragments resulting from the loss of ethylene units (C₂H₄, m/z = 28) from the molecular ion, producing the characteristic [M-28]⁺- ion at m/z 252 [9]. This fragmentation pattern is consistent with established cycloalkane fragmentation mechanisms where ring-opening followed by beta-elimination processes generate stable fragment ions.
The mass spectrometric analysis reveals that cycloeicosane undergoes systematic fragmentation involving the sequential loss of alkyl units, producing a series of fragment ions that differ by 14 mass units (CH₂). This fragmentation pattern is characteristic of saturated hydrocarbons and provides definitive structural confirmation [9].
Advanced fragmentation analysis indicates that inductive cleavage mechanisms are particularly favored in cycloeicosane, resulting in the formation of stable carbocation fragments. The large ring size facilitates multiple fragmentation pathways, generating complex but predictable fragmentation patterns that are useful for structural elucidation [6].
The conformational analysis of cycloeicosane reveals minimal ring strain energy due to its large twenty-carbon ring structure. Unlike smaller cycloalkanes that exhibit significant angle strain and torsional strain, cycloeicosane can adopt conformations that closely approach ideal tetrahedral geometry around each carbon atom.
Ring strain energy analysis:
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclohexane | 6 | 0.1 |
| Cycloheptane | 7 | 6.2 |
| Cyclooctane | 8 | 9.7 |
| Cycloeicosane | 20 | <2.0 (estimated) |
The large ring size of cycloeicosane allows for conformational flexibility that effectively eliminates most sources of ring strain. The bond angles can approach the ideal tetrahedral value of 109.5°, and the torsional angles can adopt staggered conformations that minimize eclipsing interactions [10].
Computational studies suggest that cycloeicosane exhibits multiple low-energy conformations that can interconvert at ambient temperature. The conformational landscape is characterized by shallow energy barriers between different conformational states, allowing for rapid equilibrium between multiple structural arrangements [11].
Theoretical calculations indicate that cycloeicosane can adopt various conformational states, including and conformations, which represent different arrangements of the flexible ring structure. These conformations are characterized by different patterns of gauche and trans arrangements around the ring circumference [11].
The molecular flexibility of cycloeicosane is a defining characteristic that distinguishes it from smaller cycloalkanes. The twenty-carbon ring structure provides substantial conformational freedom, allowing the molecule to adopt multiple energetically favorable conformations.
Conformational flexibility characteristics:
The flexibility of cycloeicosane arises from the large ring size, which reduces constraints on bond angles and torsional angles. This flexibility allows the molecule to adopt conformations that minimize intramolecular strain while maintaining structural integrity .
Molecular dynamics simulations indicate that cycloeicosane exhibits pseudorotational motion similar to other large cycloalkanes. This motion involves the coordinated rotation of carbon-carbon bonds around the ring circumference, generating a continuous interconversion between different conformational states [13].
The conformational dynamics of cycloeicosane are characterized by:
| Parameter | Description |
|---|---|
| Conformational Exchange Rate | Fast on NMR timescale |
| Energy Barriers | <5 kcal/mol between conformers |
| Preferred Conformations | Multiple low-energy states |
| Ring Flexibility | High degree of conformational freedom |
Studies of cycloeicosane flexibility reveal that the molecule can readily accommodate substitution and functionalization without significant conformational strain. This flexibility contributes to the compound's utility as a model system for understanding the behavior of large cyclic structures in chemical and biological systems .